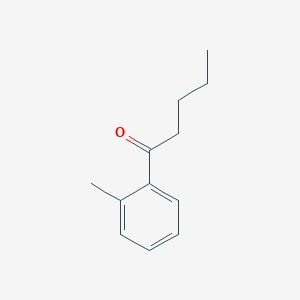

1-o-Tolyl-pentan-1-one

Descripción general

Descripción

1-o-Tolyl-pentan-1-one, also known as 2-(1-tolyl)pentan-1-one, is an organic compound that belongs to the class of ketone compounds . It has a molecular formula of C12H16O and an average mass of 176.255 Da .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One of the common methods is the Pd-, Ni-catalyzed Suzuki coupling reactions . Other high yield methods include Ni-catalyzed Kumada coupling, and desulfinating cross-coupling using Pd-catalyst . The Ni-catalysts could be an alternative to the expensive Pd-catalyst, as cost is a factor for bulk manufacturing of this building block .Molecular Structure Analysis

The molecular structure of this compound consists of a pentanone group attached to a tolyl group. The tolyl group is a 2-methylphenyl group, which is a phenyl group with a methyl substituent at the ortho position .Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 261.4±9.0 °C at 760 mmHg, and a flash point of 118.4±8.8 °C . It has a molar refractivity of 55.0±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 186.8±3.0 cm3 .Aplicaciones Científicas De Investigación

Fuel and Emission Characteristics

Blending with Diesel for Reduced Emissions : Research has demonstrated that blending higher alcohols like 1-pentanol with diesel can mitigate toxic emissions and reduce dependency on diesel fuel. Experiments on a CRDI CI engine with 1-pentanol/diesel blends showed a reduction in engine performance with higher 1-pentanol proportions, but a notable drop in NOx emissions and a slight rise in HC and CO emissions were observed (Santhosh et al., 2020).

Renewable Biofuel Potential : 1-Pentanol, a higher-chain alcohol, has promising characteristics as a renewable biofuel. Its addition to diesel in internal combustion engines affects emissions and power generation. Blending 1-pentanol with diesel showed changes in exhaust gas temperature and emissions, indicating its potential as a biofuel (Yilmaz & Atmanli, 2017).

Chemical Synthesis and Properties

Intramolecular Nucleophilic Substitution : 1-o-Tolyl-pentan-1-one and related compounds have been used in chemical synthesis, such as the formation of 2-azabicyclo[2.1.0]pentanes through intramolecular nucleophilic substitution of cyclopropylmagnesium carbenoids with magnesium anilide (Kimura et al., 2017).

Aminomethyloxy Derivatives Synthesis : Aminomethyloxy derivatives of compounds related to this compound have been synthesized and tested as antimicrobial additives in lubricating oils, showing potential in industrial applications (Dzhafarov et al., 2010).

Combustion and Kinetic Studies

Combustion Characteristics : Studies on the ignition characteristics of related pentane compounds have provided insights into their combustion behaviors. These insights are crucial for understanding fuel characteristics in various applications, including automotive and aerospace (Cheng et al., 2016).

Oxidation and Kinetic Modeling : The oxidation of 1-pentanol, a related compound, has been studied to understand combustion characteristics, which is important for developing alternative fuels.

Scientific Research Applications of this compound

Fuel and Emission Characteristics

Blending with Diesel for Reduced Emissions : Research has demonstrated that blending higher alcohols like 1-pentanol with diesel can mitigate toxic emissions and reduce dependency on diesel fuel. Experiments on a CRDI CI engine with 1-pentanol/diesel blends showed a reduction in engine performance with higher 1-pentanol proportions, but a notable drop in NOx emissions and a slight rise in HC and CO emissions were observed (Santhosh et al., 2020).

Renewable Biofuel Potential : 1-Pentanol, a higher-chain alcohol, has promising characteristics as a renewable biofuel. Its addition to diesel in internal combustion engines affects emissions and power generation. Blending 1-pentanol with diesel showed changes in exhaust gas temperature and emissions, indicating its potential as a biofuel (Yilmaz & Atmanli, 2017).

Chemical Synthesis and Properties

Intramolecular Nucleophilic Substitution : this compound and related compounds have been used in chemical synthesis, such as the formation of 2-azabicyclo[2.1.0]pentanes through intramolecular nucleophilic substitution of cyclopropylmagnesium carbenoids with magnesium anilide (Kimura et al., 2017).

Aminomethyloxy Derivatives Synthesis : Aminomethyloxy derivatives of compounds related to this compound have been synthesized and tested as antimicrobial additives in lubricating oils, showing potential in industrial applications (Dzhafarov et al., 2010).

Propiedades

IUPAC Name |

1-(2-methylphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-3-4-9-12(13)11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMBDNBMSRGBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10496399 | |

| Record name | 1-(2-Methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20359-56-2 | |

| Record name | 1-(2-Methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

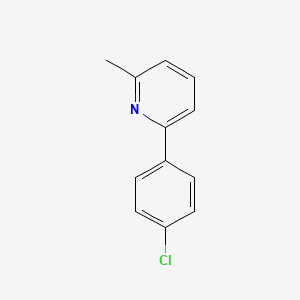

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL](/img/structure/B1313905.png)

![2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-](/img/structure/B1313910.png)